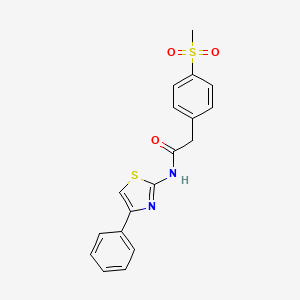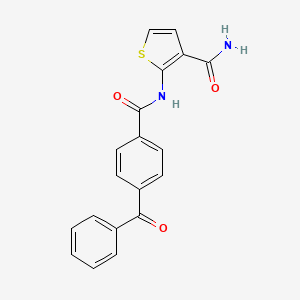
2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide” is a derivative of thiazole, a heterocyclic compound with a five-membered C3NS ring . Thiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, antimicrobial, antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activities
- Sulfonamide derivatives, including those related to the compound of interest, have been studied for their antimicrobial and antimalarial properties. These compounds have shown promising results in vitro, with specific derivatives displaying significant activity against a range of microbial strains and Plasmodium species, the causative agents of malaria (Fahim & Ismael, 2019). Additionally, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties have been characterized to ensure suitability for further drug development (Fahim & Ismael, 2021).
Anticancer Potential
- Research into sulfonamide derivatives has also explored their anticancer potential. Some studies have synthesized and evaluated new derivatives for their activity against various cancer cell lines, identifying compounds with promising selective cytotoxicity. This research contributes to the ongoing search for novel anticancer agents with specific mechanisms of action (Evren et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- The enzyme inhibitory properties of sulfonamide derivatives have been investigated, showing potential for the treatment of conditions involving carbonic anhydrases and other enzymes relevant to disease pathology. Such studies provide insights into the development of enzyme inhibitors as therapeutic agents (Carta et al., 2017).
Antioxidant Properties
- Sulfonamide derivatives have been evaluated for their antioxidant activities, which are critical for counteracting oxidative stress related to various chronic diseases. These findings support the potential therapeutic use of such compounds in diseases where oxidative stress plays a key role (Talapuru et al., 2014).
Structural and Chemical Studies
- The synthesis, structural elucidation, and dynamic NMR properties of related compounds provide valuable information for understanding the chemical behavior and potential reactivity of sulfonamide derivatives. Such studies are essential for rational drug design and the optimization of therapeutic agents (Samimi et al., 2010).
Zukünftige Richtungen
The future directions for research on “2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. For instance, thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may have potential as therapeutic agents for various diseases .
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-25(22,23)15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-24-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOPSHDBQNTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)
![2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2680621.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2680623.png)

![1-[2-(Dimethylamino)ethyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2680629.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)
